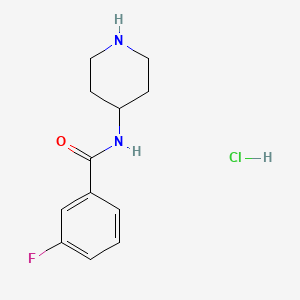
ST3932
Übersicht
Beschreibung
ST3932 is a metabolite of ST1535 and acts as an antagonist of the adenosine A2A receptor. It has a high affinity for both adenosine A2A and A1 receptors, with Ki values of 8 nM and 33 nM, respectively . This compound is primarily used in scientific research, particularly in studies related to neurological diseases and receptor pharmacology.
Vorbereitungsmethoden
The preparation of ST3932 involves the synthesis of its precursor, ST1535, followed by its metabolic conversion. The synthetic route for ST1535 includes the formation of a triazolyl-purine structure, which is then metabolized to produce this compound . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques followed by purification processes such as crystallization or chromatography.
Analyse Chemischer Reaktionen
ST3932 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its receptor affinity.
Substitution: Substitution reactions can occur at the triazolyl or purine rings, leading to different analogs with varying biological activities
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ST3932 is extensively used in scientific research due to its role as an adenosine receptor antagonist. Its applications include:
Wirkmechanismus
ST3932 exerts its effects by antagonizing adenosine A2A receptors. This antagonism inhibits the receptor’s ability to activate adenylate cyclase, thereby reducing cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP affects various downstream signaling pathways, leading to altered physiological responses. The molecular targets of this compound include adenosine A2A and A1 receptors, and its action involves blocking the binding of endogenous adenosine to these receptors .
Vergleich Mit ähnlichen Verbindungen
ST3932 is unique due to its high affinity for both adenosine A2A and A1 receptors. Similar compounds include:
Theobromine: A xanthine alkaloid with bronchodilator and vasodilator properties.
Doxofylline: A methylxanthine derivative used in asthma treatment.
Theophylline: A methyl xanthine derivative with diuretic and smooth muscle relaxant activities.
Inosine: A purine nucleoside with immunomodulatory and neuroprotective properties.
These compounds share structural similarities with this compound but differ in their specific receptor affinities and pharmacological effects.
Eigenschaften
IUPAC Name |
4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-7,21H,3-4H2,1-2H3,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSFWLUZEDMXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027123.png)






![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)





